Journal Name:Journal of Rare Earths
Journal ISSN:1002-0721
IF:4.632
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/707815/description
Year of Origin:1991
Publisher:Chinese Rare Earth Society
Number of Articles Per Year:187
Publishing Cycle:Bimonthly
OA or Not:Not
Journal of Rare Earths ( IF 4.632 ) Pub Date: 2023-06-21 , DOI: 10.1111/ijfs.16564
Jiang-Flavour Daqu (JFDQ) is a type of grain-based fermentation starter used in Chinese liquor production. This study aimed to monitor the practical production of JFDQ and improve brewing techniques by analysing the microbial diversity and peptide profiles in JFDQ with different colours (WDQ, YDQ and BDQ) using 16S rRNA gene sequencing and peptidomics technology. A total of 110 operational taxonomic units (OTUs) were identified, with BDQ containing the most (98). Bacillus was predominant in WDQ (77.5%) and YDQ (82.3%) but decreased sharply in BDQ (29.0%). Most peptides were identified in WDQ (406), followed by YDQ (282) and BDQ (90). The content of peptides increased (7.16–9.13 g/100 g) from WDQ, YDQ to BDQ, whereas the number of peptides decreased (406–90). This phenomenon may result from a synergistic effect of the microbes in generating and consuming peptides as exogenous nitrogen sources. Additionally, six novel antimicrobial peptides were found against Escherichia coli and Staphylococcus aureus, indicating an antagonistic relationship between antimicrobial peptides and microbes in JFDQ. This study provides a credible direction for investigating the interaction between microbes and peptides in JFDQ, which could guide the practical production more scientifically.
Journal of Rare Earths ( IF 4.632 ) Pub Date: 2023-06-15 , DOI: 10.1111/ijfs.16535
This study aimed to reveal different inoculation proportions starters (Lactobacillus bulgaricus and Streptococcus thermophilus) on the quality of Osmanthus glutinous rice fermented-milk1/2/3 (GRFM1/2/3), which was a superior new variety of glutinous rice with rich nutrition, but its refined development was still lacking. The results showed during fermentation stages, pH of GRFM1 decreased faster (6.95 ± 0–4.67 ± 0.02), and acidity increased faster (25 ± 0–78.33 ± 2.89°T). In 21-day preservation period, Day11 was an important turning point. At the begin of storage period, there were 7 main categories of volatile flavour compounds (VFCs): esters, alcohols, acids, ketones, aldehydes, hydrocarbons, and phenols, but the main different VFCs were hexanal. At the end, main VFCs differences were propane, 2-chloro-2-nitro, etc. In brief, GRFM1 was the best inoculation proportions starter in superior new variety Osmanthus glutinous rice-fermented milk for quality properties.
Journal of Rare Earths ( IF 4.632 ) Pub Date: 2023-06-15 , DOI: 10.1111/ijfs.16553
Chickpea flour was supplemented (10%–40%) with barley flour for making pasta and evaluated for its quality attributes. Results showed that the increasing level of chickpea improved the pasting properties and showed a significant increase in WAC (155.28%–257.02%) and OAC (224.40%–263.17%). Increasing chickpea exhibits a reduced cooking time (5.56–5.09 min) with cooking loss below desired range. The increase in chickpea concentration produced pasta with increased protein (11.13%–15.77%) and fibre content (1.97%–3.19%). The overall colour attributes improved and texture was also improved in comparison to barley pasta. Total phenolics and flavonoids increased from 2.26 to 3.46 mg GAE g−1 and 1.73 to 2.48 mg QE g−1, respectively, with rising chickpea levels in pasta. The presence of characteristics peak in FTIR spectra with absorption band between 3200 and 3300 cm−1 confirms the presence of phenolics compounds. The SEM reveals that the addition of chickpea flour impacts the structural integrity of the pasta owing to the increased protein and fibre. Thus, Barley–chickpea has a great potential to be used for pasta production with enhanced nutritive and quality attributes.
Journal of Rare Earths ( IF 4.632 ) Pub Date: 2023-07-01 , DOI: 10.1111/ijfs.16584
In this study, the effects of mixed fermentation of non- Saccharomyces (Pichia fabianii, Kluyveromyces thermotolerans and Saccharomycopsis fibuligera) with Saccharomyces cerevisiae on the physicochemical indexes and flavor of rice vinegar fermentation were studied. The mixed fermentation increased the activity of β-glucosidase and esterification enzyme, which mainly played a role in the first 2 days of fermentation. The β-glucosidase activity of P. fabianii was 1.6 times higher than that of S. cerevisiae alone, and the esterification enzyme activity was increased by about 4 times. Compared with the single fermentation of S. cerevisiae, the mixed fermentation of P. fabianii and S. cerevisiae increased the type and content of aromatic esters, and produced Ethyl acetate and Phenethyl acetate. The mixed fermentation of K. thermotolerans and S. cerevisiae made an outstanding contribution to produce higher alcohols. Among them, the content of Isobutanol and Phenylethanol increased by nearly 10 times; the content of Isoamylol increased more than 8 times. S. fibuligera provides unique flavor of phenols because of 2-Methoxy-4-ethylphenol and 2-Methoxy-4-ethylphenol.
Journal of Rare Earths ( IF 4.632 ) Pub Date: 2023-06-13 , DOI: 10.1111/ijfs.16551
This study examined three collaborative scenarios for the implementation of a high-level aseptic filling machine in small-scale food processing for improved food safety in short food supply chains. A two-stage research design was implemented, based on an exploration and evaluation phase. Two workshops were organised to conceptualise the following scenarios: mobile packaging, cooperative and individual ownership. A novel approach to the strengths, weaknesses, opportunities and threats-analytical hierarchy process methodology was used to compare stakeholder perceptions and preferences for different scenarios within one case study. Financial benefits played a key role in each collaborative scenario. The most suitable scenario was found to be the mobile packaging, offering flexibility and no initial investment cost while enabling collaborations. The cooperative scenario has the potential for centralised logistics and marketing while being conscious of its organisational structure. Individual ownership should also focus on centralised logistics and marketing while considering food safety and flexibility limitations.
Journal of Rare Earths ( IF 4.632 ) Pub Date: 2023-07-10 , DOI: 10.1111/ijfs.16594
Tamarind kernel powder (TKP) was modified using high-pressure processing (HPP) at different levels of pressure (200, 400, and 600 MPa) and pressurisation time (10, 20, and 30 min). The properties including solubility, water-holding capacity, oil-holding capacity, and emulsion stability of HPP-treated TKP were investigated and compared with untreated TKP. The results found that the properties of TKP markedly improved with HPP treatment, with increasing pressure levels and pressurisation time. The optimal condition was achieved at a pressure of 600 MPa for 10 min. The mechanism behind the improvement of these properties was further supported by the data collected on extraction yield, size-exclusion chromatography, and FT-IR spectra. Additionally, the total phenolic content and antioxidant properties in terms of DPPH radical-scavenging activity and Ferric reducing antioxidant power of HPP-treated TKP were higher than the untreated TKP. The information from this study indicated that HPP is a promising technique for modifying the techno-functional properties of TKP.
Journal of Rare Earths ( IF 4.632 ) Pub Date: 2023-06-26 , DOI: 10.1111/ijfs.16577
This study provides an effective method to improve the stability of chlorophylls. The effects of different pH, temperature, and pressurisation time on the colour, antioxidant activity, Zn2+ replacement ratio, structure, and thermal stability of chlorophylls treated with Zn2+ (10 mg 100 mL−1) and high hydrostatic pressure (500 MPa) were investigated. The electronic eye, ultraviolet spectrophotometer, high-performance liquid chromatography, Fourier transform infrared, and high hydrostatic pressure (HHP) online monitor cooperated with fluorescence spectrophotometer were used to investigate the effects of different pH values, water bath temperatures, and pressurisation time on the colour, antioxidant activity, Zn2+ replacement ratio, and structure of chlorophylls. The highest −a* (6.92), antioxidant activity (ABTS 41.01 g ACE 100 g−1, DPPH 52.86 g ACE 100 g−1, FRAP 35.72 g TE 100 g−1 DW), and Zn2+ replacement ratio (47.32%) were obtained at 50 °C, pH = 7.0, and 20 min. It is hoped that this study will provide a new idea for the protection of natural pigments.
Journal of Rare Earths ( IF 4.632 ) Pub Date: 2023-06-26 , DOI: 10.1111/ijfs.16580
Flexible packaging has become indispensable in the food industry due to its numerous advantages. However, it has certain drawbacks, such as limited recyclability and environmental contamination. While efforts are underway to develop more sustainable and eco-friendly packaging options, the food industry's reliance on flexible packaging made from unsustainable petro-based plastics is expected to continue in the foreseeable future. Therefore, more sustainable alternatives that do not sacrifice performance are required. One such option is to use nanocellulose, especially cellulose nanocrystals (CNCs), which can be reinforced into biopolymer to enhance mechanical and barrier properties. The present study aims to isolate kudzu CNCs by depolymerisation, bleaching, acid hydrolysis with 51% sulfuric acid, and mechanical dispersion. Thermogravimetric analysis (TGA) was conducted to assess the thermal stability of kudzu fibres. Further, the FTIR spectra were measured at wave number ranged 4000–500 cm−1, which showed changes in the structure after treatments and confirmed the removal of lignin and hemicellulose from the cellulose. The isolated CNCs were found to have lengths and diameters of 285.01 ± 150.33 nm and 42.78 ± 13.26 nm, respectively, with an aspect ratio of 6.43 ± 1.78. This study showed that kudzu CNCs are a suitable reinforcing material for nanocomposites.
Journal of Rare Earths ( IF 4.632 ) Pub Date: 2023-06-12 , DOI: 10.1111/ijfs.16541
This study investigated the compositional profile and inhibitory effect of brown sugar polyphenols (BSPs) on porcine pancreatic α-amylase (PPA) and Baker's yeast α-glucosidase (BYG) activities. The HPLC-ESI-MS (high-performance liquid chromatography-electrospray ionisation-mass spectrometry) analysis showed that BSPs comprised of four hydroxybenzoic acids including protocatechuic, p-hydroxybenzoic, vanillic and syringic acids (PA, PHBA, VA and SA, respectively) and three hydroxycinnamic acids including chlorogenic, p-coumaric and ferulic acids (CHA, PCA and FA, respectively), where CHA (29.24%) and SA (31.31%) were the main BSPs. The enzyme inhibition analysis expressed as IC50 values (except PA and VA) showed that CHA, PCA and FA exhibited higher PPA and BYG inhibitory activities than PHBA and SA, following the order of CHA > PCA > FA > PHBA > SA. Moreover, the BSPs showed better inhibitory activities against BYG than PPA. The inhibition mechanism analysis through inhibitory kinetics, fluorescence quenching, differential scanning calorimetry and molecular docking demonstrated that the BSPs inhibited the enzymes by binding with them mainly via hydrogen bonds. The results suggested that BSPs could be natural inhibitors of PPA and BYG.
Journal of Rare Earths ( IF 4.632 ) Pub Date: 2023-06-19 , DOI: 10.1111/ijfs.16562
There is a great concern on the presence of antimicrobial-resistant bacteria in meat, since they can cause adverse effects in the consumers' health. The purpose of this work was to identify and characterise the antimicrobial resistance of Enterococcus spp. isolated from meat. A total of 209 meat samples (forty pork, fifty chicken, fifty-one turkey, thirty-one duck, and thirty-seven quail) were collected at retail level. E. faecalis was the dominant enterococci isolated from all the types of meat evaluated, followed by E. faecium, E. gallinarum, and E. hirae, among others which were also isolated. Of the 317 strains evaluated for antimicrobial resistance 48 (15.14%) were multi-resistant. Most of the multi-resistant strains were E. faecium and E. faecalis, and in lesser extent E. gallinarum and E. hirae. Multi-resistant strains were isolated from all the types of meat studied, mainly from turkey (sixteen strains), chicken (fifteen strains), and quail (fourteen strains). Two multi-resistant strains showed resistance to vancomycin (E. faecium isolated from turkey meat, and E. faecalis isolated from quail meat). Resistance to tigecycline, teicoplanin, linezolid and quinolones was found among enterococci isolates. Special measures should be taken to avoid faecal contamination of carcasses in order to reduce enterococci prevalence in meat.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学2区 | CHEMISTRY, APPLIED 应用化学2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
27.50 | 34 | Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- http://ees.elsevier.com/jre/default.asp?acw=d5
- Submission Guidelines
- https://www.elsevier.com/journals/journal-of-rare-earths/1002-0721/guide-for-authors
- Reference Format
- https://www.elsevier.com/journals/journal-of-rare-earths/1002-0721/guide-for-authors
- Collection Carrier
- original research papers, reviews, notes and letters